molecular formula C13H14N4O3 B14567032 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate CAS No. 61653-90-5

5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate

Cat. No.: B14567032
CAS No.: 61653-90-5
M. Wt: 274.28 g/mol
InChI Key: OFDBJMDVVCGWKO-UHFFFAOYSA-N
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Description

5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate typically involves the reaction of quinoline derivatives with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents for this reaction include acetonitrile and dichloromethane. The reaction is usually catalyzed by a base such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Methylcarbamoyl)amino]quinolin-8-yl methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61653-90-5

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

[5-(methylcarbamoylamino)quinolin-8-yl] N-methylcarbamate

InChI

InChI=1S/C13H14N4O3/c1-14-12(18)17-9-5-6-10(20-13(19)15-2)11-8(9)4-3-7-16-11/h3-7H,1-2H3,(H,15,19)(H2,14,17,18)

InChI Key

OFDBJMDVVCGWKO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C2C=CC=NC2=C(C=C1)OC(=O)NC

Origin of Product

United States

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